Product packaging for 5-(Chloromethyl)furo[2,3-b]pyridine(Cat. No.:)

5-(Chloromethyl)furo[2,3-b]pyridine

Cat. No.: B15333645
M. Wt: 167.59 g/mol
InChI Key: IKSOFZFPKKNFLO-UHFFFAOYSA-N
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Description

5-(Chloromethyl)furo[2,3-b]pyridine (CAS 160729-78-2) is a valuable chemical building block in organic synthesis and pharmaceutical research. With a molecular formula of C8H6ClNO and a molecular weight of 167.59 g/mol, this compound features a reactive chloromethyl group attached to a fused furo[2,3-b]pyridine heterocyclic system . This structure makes it a versatile intermediate for constructing more complex molecules, particularly through further functionalization of the chloromethyl group. The fused furopyridine scaffold is of significant interest in medicinal chemistry, as similar heterocyclic compounds are known to exhibit a wide range of biological activities, including serving as inhibitors for various enzymes and receptors . Researchers utilize this compound in the synthesis of potential therapeutic agents, leveraging its structure in cross-coupling and nucleophilic substitution reactions . Proper handling is essential, and the compound requires storage at 2-8°C to maintain stability . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNO B15333645 5-(Chloromethyl)furo[2,3-b]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

IUPAC Name

5-(chloromethyl)furo[2,3-b]pyridine

InChI

InChI=1S/C8H6ClNO/c9-4-6-3-7-1-2-11-8(7)10-5-6/h1-3,5H,4H2

InChI Key

IKSOFZFPKKNFLO-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=NC=C(C=C21)CCl

Origin of Product

United States

Applications of 5 Chloromethyl Furo 2,3 B Pyridine As a Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

The furo[2,3-b]pyridine (B1315467) nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.netsci-hub.seresearchgate.netnih.gov 5-(Chloromethyl)furo[2,3-b]pyridine provides a direct route to access and elaborate upon this important core structure.

The furo[2,3-b]pyridine framework is a key component in molecules designed to interact with various biological targets. researchgate.net Derivatives of this scaffold have shown a wide range of pharmacological activities, including anticancer, antianaphylactic, and kinase inhibitory effects. cncb.ac.cnnih.govnih.gov

Anticancer Agents: Furo[2,3-b]pyridine derivatives have been synthesized and evaluated as potential anticancer agents, targeting enzymes like Focal Adhesion Kinase (FAK) and Cyclin-Dependent Kinase 2 (CDK2). nih.govnih.gov Research has demonstrated that compounds built upon this scaffold can exhibit significant anti-proliferative activity against human cancer cell lines, including liver, lung, and breast cancers. nih.govnih.gov

Kinase Inhibitors: The furo[2,3-b]pyridine core is an effective isosteric replacement for other hinge-binding motifs, such as azaindole, in the design of protein kinase inhibitors. nih.gov This has led to the development of potent and highly selective inhibitors for targets like cdc-like kinases (CLKs). sci-hub.senih.gov

Other Therapeutic Areas: The versatility of the scaffold extends to the development of compounds with antianaphylactic activity and potential as modulators of the Hedgehog signaling pathway. sci-hub.senih.govnih.gov

The reactive chloromethyl group of this compound is the key functional handle that allows synthetic chemists to introduce the necessary pharmacophoric features and substituents required to achieve this diverse biological activity. For instance, it can be used to link the furo[2,3-b]pyridine core to other molecular fragments to fulfill the structural requirements of a pharmacophore model, as has been successfully applied in the design of novel channel blockers. mdpi.com

Biological Target/ActivityExample Scaffold/DerivativeReference
AnticancerThieno/Furo[2,3-b]pyridine derivatives nih.gov
Kinase Inhibition (CDK2)Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate nih.gov
Kinase Inhibition (CLKs)3,5-disubstituted furo[3,2-b]pyridines sci-hub.senih.gov
AntianaphylacticFuro[2,3-b]pyridine formamidines nih.gov

Multi-component reactions (MCRs) and cascade sequences are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from multiple starting materials. While the direct participation of this compound in a documented MCR is not prevalent, the synthesis of the parent furo[2,3-b]pyridine ring and related fused pyridine (B92270) systems often relies on such elegant methodologies. ias.ac.inrsc.org

The chloromethyl group itself is a valuable functional group for molecules that are subsequently used in cascade reactions. For example, related compounds like 2-(chloromethyl)pyridine have been used to prepare starting materials for one-pot three-component cascade reactions to build complex heterocyclic systems. tandfonline.com This suggests the potential for this compound to be utilized in sequential or one-pot transformations where the chloromethyl moiety is first reacted to introduce a new functional group, which then participates in a subsequent cascade cyclization.

Construction of Novel Furo[2,3-b]pyridine Derivatives with Diversified Functionality

The primary utility of this compound lies in its capacity to act as a substrate for creating a wide range of analogues through modification of the chloromethyl group.

The chloromethyl group (–CH₂Cl) is an excellent electrophilic site, making it highly susceptible to nucleophilic substitution reactions. chempanda.com This reactivity is the cornerstone of its use in synthetic diversification. A variety of nucleophiles can be employed to displace the chloride ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds at the 5-position of the furo[2,3-b]pyridine ring.

Common transformations include:

Alkylation of Heteroatoms: Reaction with amines, alcohols, and thiols (R-NH₂, R-OH, R-SH) to form aminomethyl, alkoxymethyl, and thiomethyl derivatives, respectively. This is a fundamental strategy for linking the core scaffold to other functional groups or building blocks.

Formation of Esters and Ethers: Reaction with carboxylates or phenoxides provides access to a wide range of ester and ether-linked derivatives.

Cyanation: Introduction of a nitrile group (–CN) via reaction with cyanide salts, which can be further hydrolyzed to carboxylic acids or reduced to amines.

Azide Introduction: Substitution with sodium azide to form an azidomethyl derivative, a versatile precursor for synthesizing amines (via reduction) or triazoles (via cycloaddition reactions).

These modifications allow for the systematic alteration of a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which is crucial for optimizing drug-like characteristics. researchgate.net For example, the analogous compound 2-chloro-5-(chloromethyl)pyridine (B46043) is readily converted to 2-chloro-5-(hydrazinylmethyl)pyridine, which then serves as a key intermediate for synthesizing a library of bioactive hydrazone compounds. researchgate.net

The reactivity of the chloromethyl group can be harnessed to construct more complex, rigid polycyclic systems where the furo[2,3-b]pyridine core is fused to other rings. This is a key strategy for exploring new areas of chemical space and developing compounds with novel pharmacological profiles. researchgate.net

One established method involves intramolecular cyclization reactions. A synthetic sequence could involve first substituting the chloride with a nucleophile that contains another reactive site. Subsequent reaction of this second site with another position on the furo[2,3-b]pyridine ring can lead to the formation of a new fused ring system. This approach has been successfully used to synthesize various pyrido-fused heterocycles. nih.govnih.gov For instance, the cyclization of ester derivatives of furo[2,3-b]pyridine has been used to prepare tricyclic pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine systems. nih.gov Similar cascade reactions involving the cyclocondensation of partially hydrogenated pyridines have led to the formation of polycyclic dipyridothiophene derivatives. researchgate.net

Contribution to Chemical Libraries for Research and Development

Chemical libraries, which are large collections of diverse small molecules, are essential tools in modern drug discovery and chemical biology for identifying new hit compounds through high-throughput screening. This compound is an ideal starting material for generating such libraries due to its combination of a medicinally relevant core scaffold and a reactive handle for diversification.

The furo[2,3-b]pyridine scaffold is considered privileged, meaning it is a structural motif that is frequently found in biologically active compounds. researchgate.netsci-hub.senih.gov By using this compound as a common intermediate, chemists can rapidly and efficiently synthesize a large number of derivatives with diverse substituents at the 5-position. This strategy allows for a systematic exploration of the structure-activity relationship (SAR) around the core scaffold, helping to identify the key structural features required for potent and selective biological activity. nih.govnih.gov The development of concise, scalable synthetic routes to functionalized furo[2,3-b]pyridines is crucial for enabling these SAR studies and populating compound libraries for screening campaigns. nih.gov

Analytical Methodologies for Characterization in Synthetic Research

Spectroscopic Techniques for Elucidating Chemical Structure

Spectroscopic methods are indispensable tools for probing the molecular architecture of compounds like 5-(Chloromethyl)furo[2,3-b]pyridine. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, connectivity, and functional groups can be obtained. The primary spectroscopic techniques used for the characterization of furo[2,3-b]pyridine (B1315467) derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, both ¹H NMR and ¹³C NMR spectroscopy would be employed to map out the carbon-hydrogen framework.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the aromatic protons on the pyridine (B92270) and furan (B31954) rings, as well as a characteristic singlet for the chloromethyl (-CH₂Cl) group. The chemical shifts (δ) of the aromatic protons would be influenced by their position relative to the nitrogen and oxygen heteroatoms and the chloromethyl substituent.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to:

C-H stretching vibrations of the aromatic rings.

C=C and C=N stretching vibrations within the furo[2,3-b]pyridine core.

C-O-C stretching vibrations of the furan ring.

A C-Cl stretching vibration from the chloromethyl group.

Mass Spectrometry (MS): Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can offer insights into its structure through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula by providing a highly accurate molecular weight. The mass spectrum would show a molecular ion peak corresponding to the mass of the intact molecule, as well as fragment ions resulting from the cleavage of bonds, such as the loss of the chloromethyl group.

A summary of the expected spectroscopic data for this compound, based on the analysis of related furo[2,3-b]pyridine derivatives, is presented in the table below. cncb.ac.cnekb.egrsc.org It is important to note that these are predicted values and actual experimental data may vary.

Technique Expected Observations for this compound
¹H NMR Signals corresponding to aromatic protons on the furo[2,3-b]pyridine core and a singlet for the CH₂Cl protons.
¹³C NMR Distinct signals for each carbon of the furo[2,3-b]pyridine skeleton and the chloromethyl group.
FT-IR (cm⁻¹) Characteristic peaks for aromatic C-H, C=C, C=N, C-O-C, and C-Cl stretching vibrations.
Mass Spec. Molecular ion peak corresponding to the molecular weight of C₈H₆ClNOS and characteristic fragmentation patterns.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification of the synthesized this compound from reaction mixtures and for the assessment of its purity. The choice of chromatographic method depends on the scale of the separation and the properties of the compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For the purity assessment of this compound, a reversed-phase HPLC method would likely be developed. This would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water). The retention time of the compound would be a key identifier, and the area of the peak would be proportional to its concentration, allowing for the determination of purity.

Gas Chromatography (GC): GC is another widely used technique for separating and analyzing volatile compounds. Given the likely volatility of this compound, GC could be employed for purity analysis. The compound would be vaporized and passed through a column with a specific stationary phase. The retention time would be used for identification, and the detector response for quantification. When coupled with a mass spectrometer (GC-MS), this method provides both separation and structural information, making it a powerful tool for identifying impurities.

Column Chromatography: For the preparative-scale purification of this compound after synthesis, column chromatography is a standard laboratory technique. A suitable stationary phase, such as silica gel, and a solvent system (eluent) would be chosen to effectively separate the desired product from starting materials, byproducts, and other impurities. The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC).

The table below outlines the typical chromatographic methods that would be applied in the research and analysis of this compound. jti.com

Method Application Typical Stationary Phase Typical Mobile Phase/Eluent
HPLC Purity assessment, quantificationC18Acetonitrile/Water gradient
GC-MS Purity assessment, impurity identificationPhenyl-methylpolysiloxaneHelium
Column Preparative purificationSilica GelHexane/Ethyl Acetate gradient

Q & A

Q. What are the primary synthetic routes for 5-(Chloromethyl)furo[2,3-b]pyridine, and what are their key challenges?

The most established synthesis involves a ten-step process starting from methyl 2-furoate, yielding 15% overall. Key steps include cyclization, chloromethylation, and decarboxylation. Challenges include low yields in intermediate stages (e.g., regioselective chlorination) and purification difficulties due to reactive intermediates . Alternative routes involve palladium-catalyzed cross-coupling to introduce the chloromethyl group, but these require precise control of reaction conditions to avoid over-functionalization .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR are critical for confirming the fused bicyclic structure and chloromethyl group position. Aromatic protons in the pyridine ring typically appear as doublets (δ 8.2–8.5 ppm), while the chloromethyl group resonates near δ 4.6–4.8 ppm .
  • HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and ESI-MS ensures purity and molecular weight verification. Retention times vary based on solvent gradients (e.g., acetonitrile/water) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, particularly when synthesizing analogs with similar substituents .

Q. What are the common applications of this compound in medicinal chemistry?

The chloromethyl group serves as a versatile handle for derivatization in drug discovery. It is a key pharmacophore in HIV protease inhibitors (e.g., L-754,394) and has been incorporated into kinase inhibitors targeting Bruton’s tyrosine kinase (BTK) and Janus kinases (JAKs) via nucleophilic substitution or cross-coupling reactions .

Advanced Research Questions

Q. How does the chloromethyl group influence structure-activity relationships (SAR) in furo[2,3-b]pyridine-based enzyme inhibitors?

The chloromethyl group enhances electrophilicity, enabling covalent binding to cysteine residues in kinases (e.g., BTK). SAR studies show that substituents at the 5-position significantly affect potency:

CompoundSubstituentIC50_{50} (BTK)Reference
3n-CH2_2Cl3.2 nM
3p-CH2_2Br4.1 nM
3s-CH2_2I6.8 nM
Bromine and iodine analogs exhibit reduced activity due to steric hindrance, highlighting the optimal size/reactivity of the chloromethyl group .

Q. What computational strategies are used to predict the reactivity of this compound in cross-coupling reactions?

Density functional theory (DFT) calculations model the transition states of Suzuki-Miyaura couplings, revealing that the chloromethyl group stabilizes palladium intermediates through weak C–Cl···Pd interactions. Molecular docking further predicts regioselectivity in nucleophilic substitutions, guiding experimental design for functionalized analogs .

Q. How can researchers resolve contradictions in biological activity data for furo[2,3-b]pyridine derivatives?

Discrepancies often arise from assay conditions (e.g., cell line variability) or impurities in intermediates. Strategies include:

  • Orthogonal validation : Re-test compounds in multiple assays (e.g., enzymatic vs. cellular).
  • Metabolic stability screening : Assess if instability in culture media (e.g., ester hydrolysis) generates false negatives .
  • Crystallographic analysis : Confirm binding modes when IC50_{50} values conflict with structural predictions .

Q. What methods optimize the regioselective synthesis of this compound derivatives?

  • Directed lithiation : Use tert-butoxycarbonyl (Boc) protecting groups to direct chloromethylation to the 5-position, achieving >90% regioselectivity .
  • Microwave-assisted synthesis : Reduces reaction times for heterocyclization steps (e.g., from 12 hours to 30 minutes) while maintaining yields .
  • Flow chemistry : Minimizes side reactions (e.g., dimerization) in exothermic steps like decarboxylation .

Methodological Considerations

  • Handling hygroscopic intermediates : Store chloromethyl derivatives under inert gas (Ar/N2_2) to prevent hydrolysis .
  • Toxicity mitigation : Use closed systems for reactions involving chloromethyl ethers (potential carcinogens) .

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